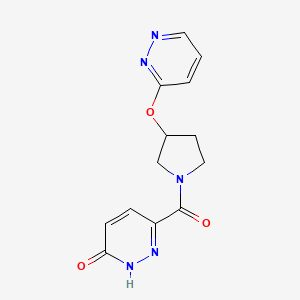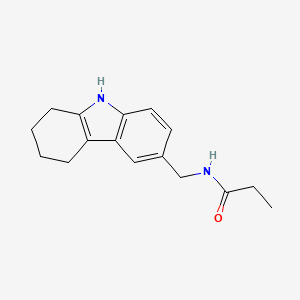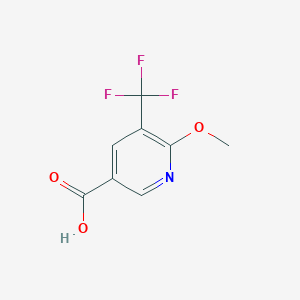![molecular formula C11H14BrNO3S B3014512 4-[(4-Bromobenzyl)sulfonyl]morpholine CAS No. 950255-96-6](/img/structure/B3014512.png)
4-[(4-Bromobenzyl)sulfonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Bromobenzyl)sulfonyl]morpholine is a chemical compound with the CAS Number: 950255-96-6. It has a linear formula of C11H14BRNO3S . The compound has a molecular weight of 320.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrNO3S/c12-11-3-1-10(2-4-11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 . This code provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Modulating Activity
4-(Phenylsulfonyl) morpholine, a compound related to 4-[(4-Bromobenzyl)sulfonyl]morpholine, has been studied for its antimicrobial properties. It has shown modulating activity against standard and multi-resistant strains of various bacteria and fungi, including Staphylococcus aureus and Candida species. The study highlighted its potential in combination therapies, particularly with amikacin against Pseudomonas aeruginosa, where it significantly reduced the minimum inhibitory concentration (MIC) of amikacin (Oliveira et al., 2015).
Antibacterial Properties
Another study synthesized derivatives of 4-(2-(N-(2-chlorobenzyl/4bromobenzyl)arylsulfamoyl)ethyl)morpholine and evaluated their antibacterial activity. These compounds exhibited significant inhibitory action against gram-negative bacterial strains, including E. coli and B. subtilis, indicating the potential of 4-bromobenzyl sulfonyl morpholine derivatives as antibacterial agents (Aziz‐ur‐Rehman et al., 2016).
Inhibition of Carbonic Anhydrases
Compounds with structural similarities to this compound have been tested as inhibitors of carbonic anhydrase isoenzymes. These aromatic sulfonamides showed varying inhibitory activities against different isoenzymes, with some exhibiting nanomolar half maximal inhibitory concentration (IC50) values. This indicates the potential use of this compound in the development of inhibitors for specific carbonic anhydrase isoenzymes (Supuran et al., 2013).
Molecular Structure and Crystallography
The molecular structure and crystallography of compounds structurally related to this compound have been extensively studied. These studies provide valuable insights into the molecular conformations, interactions, and stability of such compounds, which are crucial for understanding their biochemical and pharmacological properties (Kumar et al., 2012).
Antimicrobial and Molecular Docking Study
A series of new sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, were synthesized and assessed for their antimicrobial properties. Molecular docking studies were conducted to predict the affinity and orientation of these compounds at the active enzyme site. The results indicated potent antimicrobial activity, particularly against bacterial strains and fungi, with some derivatives showing promising activity in MIC range (Janakiramudu et al., 2017).
Synthesis and Reactions
Studies have also focused on the synthesis and reactions of compounds containing the morpholine group. These include the formation of benzothiophene dioxides and the synthesis of bromo-1,2-dihydroisoquinolines, indicating the versatility and reactivity of morpholine-based compounds in organic synthesis (Luo et al., 2015), (He et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(4-bromophenyl)methylsulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-11-3-1-10(2-4-11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJQFTUWMFCQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3014430.png)

![N-(3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B3014433.png)
![methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B3014437.png)
![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B3014439.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3014441.png)




![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)

![2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B3014450.png)

